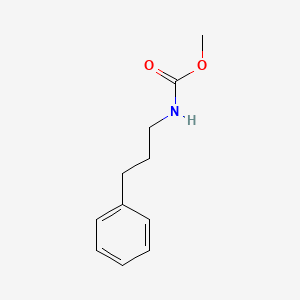

3-Phenylpropylcarbamic acid methyl ester

Description

3-Phenylpropylcarbamic acid methyl ester is a carbamate derivative characterized by a phenylpropyl group attached to a carbamic acid scaffold, which is further esterified with a methyl group. Carbamates are widely studied for their roles in medicinal chemistry, agrochemicals, and material science due to their hydrolytic stability and ability to act as prodrugs or enzyme inhibitors. While direct data on this compound are sparse in the provided evidence, structural analogs and related carbamate esters offer insights into its behavior and applications .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl N-(3-phenylpropyl)carbamate |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)12-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) |

InChI Key |

MYKDOGIIZXFOEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-phenylpropylcarbamic acid methyl ester with other carbamate esters and methylated derivatives, focusing on structural features, solubility, and functional implications.

Table 1: Structural and Functional Comparison

Key Observations :

Aromatic vs. Aliphatic Substituents :

- The phenylpropyl group in this compound enhances aromatic interactions compared to aliphatic esters like erucamide . This may improve binding to biological targets (e.g., enzymes or receptors) via π-π stacking.

- In contrast, compounds like erucamide prioritize hydrophobic interactions due to their long alkyl chains, making them suitable for industrial applications .

Ester Group Variability :

- Methyl esters (e.g., this compound) generally exhibit lower molecular weight and higher volatility compared to benzyl or bulky esters (e.g., the piperidine derivative in ).

- Polar aprotic solvents (e.g., DMF) are critical for solubilizing methyl esters with polar functional groups, as seen in N-(4-nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester .

Bioactivity: Carbamates with heterocyclic moieties (e.g., piperidine or pyrrolidine) often target neurological pathways, as seen in . Sulfamoyl and nitro groups (e.g., in ) introduce electron-withdrawing effects, altering metabolic stability and reactivity.

Research Findings and Implications

- Synthetic Challenges : Methyl esters of carbamic acids require precise reaction conditions to avoid premature hydrolysis. highlights the necessity of polar aprotic solvents (e.g., DMF) to maintain solubility during synthesis .

- Metabolic Stability : The methyl ester group in this compound may undergo enzymatic hydrolysis in vivo, releasing the parent carbamic acid. This property is exploited in prodrug design, as seen in related compounds .

- Thermodynamic Properties : Compared to fatty acid methyl esters (e.g., palmitic or stearic acid methyl esters ), this compound likely has a higher melting point due to its rigid aromatic structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.